Methyl (4-(trifluoromethoxy)phenyl)carbamate

Agrochemical intermediate synthesis Indoxacarb manufacturing Process chemistry

Methyl (4-(trifluoromethoxy)phenyl)carbamate (CAS 177905‑10‑1), also named [4‑(trifluoromethoxy)phenyl]carbamic acid methyl ester or IN‑KB687, is an N‑aryl carbamate derivative bearing a para‑trifluoromethoxy substituent on the phenyl ring [REFS‑1]. The compound is primarily recognised as a key late‑stage intermediate in the industrial synthesis of the oxadiazine insecticide indoxacarb, where it serves as the penultimate precursor that undergoes chlorocarbonylation to yield the active pesticide [REFS‑2].

Molecular Formula C9H8F3NO3
Molecular Weight 235.16 g/mol
CAS No. 177905-10-1
Cat. No. B195302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (4-(trifluoromethoxy)phenyl)carbamate
CAS177905-10-1
Synonyms[4-(Trifluoromethoxy)phenyl]carbamic Acid Methyl Ester; 
Molecular FormulaC9H8F3NO3
Molecular Weight235.16 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=CC=C(C=C1)OC(F)(F)F
InChIInChI=1S/C9H8F3NO3/c1-15-8(14)13-6-2-4-7(5-3-6)16-9(10,11)12/h2-5H,1H3,(H,13,14)
InChIKeyRVSOYUOWAZHCFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale Yellow Solid

Methyl (4-(trifluoromethoxy)phenyl)carbamate CAS 177905-10-1: Chemical Identity and Core Intermediate Role


Methyl (4-(trifluoromethoxy)phenyl)carbamate (CAS 177905‑10‑1), also named [4‑(trifluoromethoxy)phenyl]carbamic acid methyl ester or IN‑KB687, is an N‑aryl carbamate derivative bearing a para‑trifluoromethoxy substituent on the phenyl ring [REFS‑1]. The compound is primarily recognised as a key late‑stage intermediate in the industrial synthesis of the oxadiazine insecticide indoxacarb, where it serves as the penultimate precursor that undergoes chlorocarbonylation to yield the active pesticide [REFS‑2]. Its commercial availability as a certified reference standard (Indoxacarb Impurity 8) and its explicit designation as a regulated metabolite in residue tolerance frameworks further distinguish it from generic phenyl carbamate intermediates.

Why Generic Phenyl Carbamates Cannot Substitute Methyl (4-(trifluoromethoxy)phenyl)carbamate in Regulated Indoxacarb Synthesis


Replacing methyl (4‑(trifluoromethoxy)phenyl)carbamate with a cheaper, non‑fluorinated phenyl carbamate or a positional isomer would alter both the downstream reactivity and the regulatory compliance of the final indoxacarb product. The para‑OCF₃ group is not a passive spectator; it directly modulates the electronic character of the carbamate nitrogen, influencing the chlorocarbonylation step that installs the oxadiazine core of indoxacarb [REFS‑1]. Moreover, the compound is uniquely identified as the metabolite IN‑KB687 in the U.S. EPA tolerance expression (40 CFR § 180.564), meaning that any deviation in the intermediate used would invalidate the established residue analytical method and require a new regulatory package [REFS‑2]. These two constraints – synthetic fidelity and regulatory lock‑in – make generic substitution impractical.

Quantitative Differentiation Evidence for Methyl (4-(trifluoromethoxy)phenyl)carbamate Versus Closest Analogs


Synthetic Yield: Novel Mild-Condition Route Achieves >95% Yield vs. ~48% in Prior Dimethyl Carbonate Method

A 2011 study by Zhang et al. reported two new synthetic routes for methyl (4‑trifluoromethoxy)phenylcarbamate that delivered a yield exceeding 95% under mild conditions (triphosgene or methyl chloroformate at room temperature) [REFS‑1]. In contrast, the prior art method using 4‑trifluoromethoxyaniline and dimethyl carbonate suffered from multiple by‑products and achieved a yield of only approximately 48% [REFS‑2]. This represents a roughly 2‑fold improvement in isolated yield and eliminates the need for energy‑intensive high‑temperature conditions.

Agrochemical intermediate synthesis Indoxacarb manufacturing Process chemistry

Patent-Evidenced Conversion Rate: 95–99% in Mixed-Solvent System vs. Literature Baselines

Chinese patent CN102219712A (Nankai University) describes a mixed‑solvent (THF/water or dioxane/water) method for preparing methyl 4‑(trifluoromethoxy)phenyl carbamate. Under optimised conditions, the one‑pot reaction of 4‑trifluoromethoxyaniline with methyl chloroformate in the presence of inorganic base gave a conversion rate of 95–99% after simple filtration [REFS‑1]. The patent explicitly frames this as a solution to the low‑yield (~48%) and purification‑heavy dimethyl carbonate route described in prior literature [REFS‑1].

Process optimisation Carbamate synthesis Industrial upscaling

Regulatory Residue Tolerance: IN-KB687 Is Uniquely Named as a Compliance Metabolite for Indoxacarb

Under 40 CFR § 180.564, the U.S. EPA establishes tolerance levels for indoxacarb residues by measuring the sum of indoxacarb enantiomers plus IN‑KB687 (methyl [4‑(trifluoromethoxy)phenyl]carbamate), calculated as stoichiometric equivalents of indoxacarb [REFS‑1]. Other indoxacarb metabolites such as IN‑MF014 or IN‑JT333, although detected in photolysis studies, are not individually named in the regulatory tolerance expression [REFS‑1]. This creates a de facto requirement for analytical reference standards of IN‑KB687 (CAS 177905‑10‑1) in any residue monitoring programme for indoxacarb.

Regulatory compliance Residue chemistry Metabolite monitoring

Antifungal Structure–Activity Landscape: Ethyl Analog (1ac) Shows EC₅₀ 21.17 μg/mL Against F. graminearum, Approximately 2‑Fold Less Potent Than Azoxystrobin

A 2024 green‑synthesis study by Liu et al. profiled 35 N‑aryl carbamate derivatives against seven phytopathogenic fungi. The ethyl (4‑(trifluoromethoxy)phenyl)carbamate (compound 1ac) – the closest publicly‑profiled analog of the target methyl ester – exhibited an EC₅₀ of 21.17 μg/mL against Fusarium graminearum, with an inhibition rate of 77.85 % at 50 μg/mL [REFS‑1]. Under identical assay conditions, the commercial fungicide azoxystrobin gave an EC₅₀ of 10.36 μg/mL, placing the ethyl analog within approximately 2‑fold of a market‑leading strobilurin [REFS‑1]. The study further demonstrated that the 4‑OCF₃ substituent was critical for activity; replacement with 4‑H or 4‑OCH₃ abolished antifungal efficacy [REFS‑2].

Antifungal SAR N-aryl carbamates Crop protection discovery

Procurement-Driven Application Scenarios for Methyl (4-(trifluoromethoxy)phenyl)carbamate Based on Verified Evidence


Certified Reference Standard for Indoxacarb Residue Compliance Monitoring

Analytical laboratories performing indoxacarb residue determination under EPA 40 CFR § 180.564 must quantify IN‑KB687 (methyl [4‑(trifluoromethoxy)phenyl]carbamate) as part of the tolerance expression. Procuring the compound as a characterised reference standard (CAS 177905‑10‑1, purity ≥95%) is a non‑negotiable requirement for method validation, calibration, and ongoing quality control in food and environmental monitoring programmes [REFS‑1].

Late-Stage Intermediate for Cost-Effective Indoxacarb Active Ingredient Manufacture

The >95% yield demonstrated by Zhang et al. (2011) and the 95–99% conversion reported in CN102219712A make this compound the preferred penultimate intermediate for indoxacarb synthesis. Manufacturers seeking to reduce per‑kilogram costs and minimise waste should prioritise suppliers who can deliver this intermediate with consistent >95% purity, avoiding lower‑yielding routes that require extensive purification of by‑products [REFS‑2].

Scaffold for Antifungal Lead Optimisation in Agrochemical Discovery

The 2024 Liu et al. study demonstrated that N‑aryl carbamates bearing a 4‑OCF₃ substituent, such as the ethyl analog 1ac (EC₅₀ 21.17 μg/mL against F. graminearum), possess measurable antifungal activity. Research groups building focused libraries of carbamate‑based fungicides should include methyl (4‑(trifluoromethoxy)phenyl)carbamate as a core scaffold, given the established SAR that the trifluoromethoxy group is essential for bioactivity [REFS‑3].

Process Chemistry Benchmarking and Route Scouting

Industrial process R&D teams evaluating synthetic routes to indoxacarb can use methyl (4‑(trifluoromethoxy)phenyl)carbamate as a benchmarking substrate to compare chlorocarbonylation conditions. The patent literature (US20240327363A1) describes telescoped processes starting from this intermediate, making it a practical starting point for route optimisation and cost‑of‑goods modelling [REFS‑4].

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